molecular formula C6H6N4 B040477 2-Hydrazinylpyridine-4-carbonitrile CAS No. 913839-68-6

2-Hydrazinylpyridine-4-carbonitrile

Cat. No. B040477
Key on ui cas rn: 913839-68-6
M. Wt: 134.14 g/mol
InChI Key: PMRMKCHJLLVOQU-UHFFFAOYSA-N
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Patent
US08609698B2

Procedure details

20.0 g (144 mmol) of 2-chloroisonicotinonitrile are initially charged in 150 ml of 1-butanol, 303 ml (303 mmol) of a 1 M solution of hydrazine hydrate in THF are added and the mixture is heated for 16 h (bath temperature 110° C.). The mixture is concentrated and the residue is purified by flash chromatography on silica gel (mobile phase: dichloromethane/methanol 10:1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].O.[NH2:11][NH2:12]>C(O)CCC.C1COCC1>[NH:11]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6])[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on silica gel (mobile phase: dichloromethane/methanol 10:1)

Outcomes

Product
Name
Type
Smiles
N(N)C=1C=C(C#N)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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